Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of several functional groups, including an oxazole ring, a benzodioxin moiety, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 4-methylphenylthiophene, and ethyl oxazole carboxylate. The synthesis may proceed through the following steps:
Formation of the Benzodioxin Moiety: This involves the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Oxazole Ring Formation: The oxazole ring can be synthesized by the cyclization of appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The benzodioxin and oxazole intermediates are then coupled with the thiophene carboxylate ester under conditions that may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its complex structure and functional groups that could interact with biological targets.
Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or photovoltaic materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies such as enzyme assays, receptor binding studies, and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin moiety and may have similar electronic properties.
Oxazole derivatives: Compounds containing the oxazole ring are known for their biological activity and can be compared in terms of their pharmacological profiles.
Thiophene carboxylate esters: These compounds are often used in materials science for their conductive properties.
Uniqueness
ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer a distinct set of chemical and physical properties
Properties
Molecular Formula |
C26H22N2O6S |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-3-31-26(30)23-18(16-6-4-15(2)5-7-16)14-35-25(23)27-24(29)19-13-21(34-28-19)17-8-9-20-22(12-17)33-11-10-32-20/h4-9,12-14H,3,10-11H2,1-2H3,(H,27,29) |
InChI Key |
DIJHFMNTPNUKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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